molecular formula C21H15N3O4 B7826186 Deferasirox-d4 CAS No. 1133425-79-2

Deferasirox-d4

Katalognummer B7826186
CAS-Nummer: 1133425-79-2
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: BOFQWVMAQOTZIW-IRYCTXJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deferasirox-d4 is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment Potential : Deferasirox has shown promise as an anticancer agent. A study found that it effectively inhibited the growth of human lung tumor xenografts in mice, demonstrating its potential as an orally effective antitumor agent against solid tumors. The study suggested that Deferasirox works by increasing the expression of metastasis suppressor proteins, upregulating cyclin-dependent kinase inhibitors, and promoting apoptosis markers (Lui et al., 2013).

  • Pharmaceutical Engineering Applications : The drug's bioavailability is limited by its insolubility. A study explored the use of the rapid expansion of supercritical solutions to produce fine particles of Deferasirox, significantly reducing particle size and potentially improving its bioavailability. This method holds promise for improving the delivery of pharmaceutical agents (Asghari & Esmaeilzadeh, 2012).

  • Nanocarrier for Cancer Chemotherapy : Research on modifying Deferasirox for use in polymeric micelles demonstrated that such modifications could make it suitable for in vivo applications in cancer treatment. The modified form showed a pH-responsive release profile, which is desirable for targeted drug delivery in cancer therapy (Theerasilp et al., 2017).

  • Synthesis of Deuterium-Labelled Isotopomer : A study focused on synthesizing a d4-labeled isotopomer of Deferasirox for use in LC/mass spectrometry. This development is significant for analytical and diagnostic purposes, enhancing the precision of drug monitoring in serum (Havaldar et al., 2015).

  • Iron Chelation in Myelodysplastic Syndromes : Deferasirox has been used in patients with transfusion-dependent myelodysplastic syndromes (MDS). It reduced serum ferritin levels and showed some hematological improvement, suggesting its effectiveness in managing iron overload in these patients (Maurillo et al., 2015).

  • Modulation of the Immune Response in MDS Patients : A study on the molecular mechanisms by which Deferasirox improves outcomes in MDS showed that it modulates the immune response, mainly via neutrophil-related genes. This suggests its potential role in enhancing hematopoiesis in these patients (Votavova et al., 2021).

  • Effect on Hematopoietic Progenitors in MDS : Research has shown that Deferasirox suppresses the proliferation and survival of MDS progenitors in a dose-dependent manner. This suggests its potential impact on the bone marrow environment in MDS patients (Pullarkat et al., 2012).

Eigenschaften

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQWVMAQOTZIW-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649447, DTXSID70678699
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133425-75-8, 1133425-79-2
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferasirox-d4
Reactant of Route 2
Deferasirox-d4
Reactant of Route 3
Deferasirox-d4
Reactant of Route 4
Deferasirox-d4
Reactant of Route 5
Deferasirox-d4
Reactant of Route 6
Deferasirox-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.